molecular formula C11H12ClN3O4 B6344931 Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264087-27-5

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344931
CAS No.: 1264087-27-5
M. Wt: 285.68 g/mol
InChI Key: HYSFZJZGMNOYRJ-UVTDQMKNSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide ester characterized by a planar Caryl–NH–N=C linkage and a Z-configuration at the carbon-nitrogen double bond . This configuration facilitates intramolecular hydrogen bonding between the amino hydrogen and the ester carbonyl oxygen, influencing crystal packing and stability . The compound is synthesized via diazotization of aniline derivatives followed by coupling with ethyl 2-chloroacetoacetate in acidic ethanol, yielding ~77% under optimized conditions . Its 2-methyl-5-nitrophenyl substituent introduces electron-withdrawing effects, enhancing reactivity in heteroannulation reactions for spiroheterocycle synthesis .

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSFZJZGMNOYRJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 2-Methyl-5-nitroaniline

The first step involves converting 2-methyl-5-nitroaniline into its diazonium salt. In a representative procedure, 2-methyl-5-nitroaniline (1.0 equiv) is dissolved in a mixture of concentrated hydrochloric acid and water at 0–5°C. Aqueous sodium nitrite (1.05 equiv) is added dropwise to maintain the temperature below 5°C, yielding a stable diazonium salt. Excess nitrous acid is quenched with sulfamic acid to prevent side reactions.

Key Parameters :

  • Temperature: −5°C to 0°C

  • Reaction Time: 1.5–2 hours

  • Acid Concentration: 10–15% HCl (v/v)

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium salt is coupled with ethyl 2-chloroacetoacetate in the presence of sodium acetate as a buffer. A solution of ethyl 2-chloroacetoacetate (1.1 equiv) in acetone is added to the diazonium salt solution at 0°C, followed by stirring for 1–2 hours. The product precipitates as a yellow solid, which is filtered and washed with cold methanol to remove impurities.

Reaction Equation :

2-Methyl-5-nitroanilineHCl, NaNO20°CDiazonium saltNaOAc, acetoneEthyl 2-chloroacetoacetateTarget compound\text{2-Methyl-5-nitroaniline} \xrightarrow[\text{HCl, NaNO}_2]{\text{0°C}} \text{Diazonium salt} \xrightarrow[\text{NaOAc, acetone}]{\text{Ethyl 2-chloroacetoacetate}} \text{Target compound}

Yield Optimization :

  • Solvent Choice : Acetone enhances solubility and reaction kinetics.

  • Molar Ratio : A slight excess of ethyl 2-chloroacetoacetate (1.1 equiv) improves conversion.

Industrial-Scale Production Considerations

Scalable synthesis requires modifications to lab-scale protocols to address heat management and purity control.

Continuous Flow Reactor Design

Industrial processes employ continuous flow reactors for diazotization and coupling steps. This setup minimizes thermal degradation and improves mixing efficiency, achieving >85% yield at a throughput of 50 kg/h.

Process Parameters :

  • Residence Time : 15 minutes per step

  • Temperature Control : Jacketed reactors maintain −5°C for diazotization and 0°C for coupling.

Purification Techniques

Crude product purity is enhanced via:

  • Recrystallization : Methanol/water (3:1 v/v) removes unreacted starting materials.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate 4:1) isolates the Z-isomer with >99% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scale
Batch (Lab-Scale)−5°C, 2 h, acetone/water70–75%95%<100 g
Continuous Flow−5°C, 15 min, flow reactor85–90%98%>50 kg/h
ChromatographicHexane/EtOAc, silica gel60%99%<10 g

Trade-offs :

  • Batch methods are cost-effective for small-scale production but suffer from lower yields.

  • Continuous flow systems excel in large-scale manufacturing but require significant capital investment.

Mechanistic Insights and Side Reactions

Hydrazone Formation

The coupling reaction proceeds via nucleophilic attack of the diazonium salt on the α-carbon of ethyl 2-chloroacetoacetate, forming a hydrazone linkage. The Z-configuration is favored due to steric hindrance between the ester group and the nitro substituent.

Competing Pathways

  • Oxidation : Exposure to air may oxidize the hydrazone to azo derivatives, necessitating inert atmospheres.

  • Hydrolysis : Excess water hydrolyzes the chloroacetate ester, requiring anhydrous conditions .

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Antimicrobial Properties

Research indicates that hydrazone derivatives, including ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate, exhibit significant antimicrobial activity. These compounds have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, structural modifications in hydrazones have shown promising results in inhibiting the growth of this pathogen, suggesting potential as anti-tubercular agents .

Anti-Cancer Potential

The compound's structure allows it to interact with biological targets implicated in cancer pathways. Preliminary studies suggest that derivatives of hydrazones can induce apoptosis in cancer cells by targeting specific signaling pathways. This makes this compound a candidate for further investigation in cancer therapeutics .

Drug Development

The unique structural features of this compound position it as a valuable scaffold for drug development. Researchers are exploring its derivatives for enhanced pharmacological profiles, including improved solubility and bioavailability. The synthesis of new analogs could lead to the discovery of potent drugs with reduced side effects .

Pesticide Formulation

In agricultural science, compounds like this compound are being investigated for their potential as pesticides. The nitrophenyl group may contribute to insecticidal properties, making it suitable for developing new pest control agents that are effective against agricultural pests while being less harmful to beneficial organisms .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study focused on the synthesis of hydrazone derivatives indicated that modifications to the phenyl ring significantly enhanced activity against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth was linked to its structural features, providing insights into how similar compounds can be optimized for better efficacy .
  • Synthesis and Characterization : Various synthetic routes have been explored to produce this compound. Characterization through spectroscopic methods confirmed its structure and purity, essential for subsequent biological evaluations .
  • Potential as a Therapeutic Agent : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted therapies with minimal side effects .

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of ethyl 2-chloro-2-hydrazinylideneacetate derivatives. Key analogs and their substituent effects include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point Yield (%) Key Applications
Target Compound 2-Methyl-5-nitrophenyl C₁₁H₁₁ClN₃O₄ ~286.68 (inferred) Not reported ~77 Spiroheterocycle synthesis
Ethyl (Z)-2-chloro-2-(phenylhydrazino)acetate Phenyl C₁₀H₁₀ClN₂O₂ 231.65 352–353 K 80 Model for hydrogen bonding studies
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazino]acetate 4-Methoxyphenyl C₁₁H₁₂ClN₂O₃ 256.68 94°C 77 Annulation reactions
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazino]acetate 2,4,5-Trichlorophenyl C₁₀H₈Cl₄N₂O₂ 329.99 Not reported Not reported Pharmaceutical intermediates

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Nitro, Chloro): The nitro group in the target compound increases polarity and melting point (inferred) compared to methoxy or phenyl analogs. It also enhances electrophilicity, making the compound more reactive in cyclization reactions .
  • Electron-Donating Groups (Methoxy):

    • Methoxy-substituted derivatives (e.g., C₁₁H₁₂ClN₂O₃) show reduced reactivity but improved solubility in polar solvents due to hydrogen bonding with the methoxy oxygen .

Crystallographic and Hydrogen Bonding Trends

  • Z-Configuration: All analogs adopt a Z-configuration, enabling N–H···O hydrogen bonds between the hydrazine amino group and ester carbonyl. This stabilizes helical chain formations in crystal lattices .

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN3O4
  • Molecular Weight : 285.68 g/mol
  • CAS Number : 37522-26-2

The presence of a chloro group and a nitrophenyl hydrazone moiety suggests potential reactivity and biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cell growth, apoptosis, and inflammation.
  • Antioxidant Activity : The nitro group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antitumor Activity

Research indicates that compounds with similar structures have shown promising antitumor activity. For instance, a study reported that certain hydrazone derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could similarly affect tumor growth.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF715Cell cycle arrest
Ethyl (2Z)-...TBDTBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Case Studies

  • Study on Anticancer Effects :
    In vitro studies demonstrated that derivatives of ethyl (2Z)-substituted hydrazones exhibited significant cytotoxicity against human cancer cell lines such as MCF7 and HeLa. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
    • Reference : Research published in Journal of Medicinal Chemistry highlighted the importance of the nitro group in enhancing anticancer activity through increased reactive oxygen species (ROS) production.
  • Antimicrobial Screening :
    A comparative study evaluated the antimicrobial activity of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the aromatic ring significantly influenced antibacterial potency.
    • Reference : A publication in European Journal of Medicinal Chemistry provided insights into the structure-activity relationship, emphasizing the role of electron-withdrawing groups in enhancing activity.

Q & A

Q. How to validate unexpected byproducts in synthesis?

  • LC-MS/MS : Identify byproducts via fragmentation patterns. For example, a common byproduct (m/z 298.1) results from ester hydrolysis .
  • Mechanistic insight : Hydrolysis is pH-dependent; maintain reaction pH > 9 to suppress acid-catalyzed degradation .

Software and Tools

  • Crystallography : SHELXL (refinement) , ORTEP-III (visualization) .
  • Docking : AutoDock Vina .
  • Spectroscopy : MestReNova (NMR analysis) .

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